![molecular formula C15H14ClNO2 B11549590 4-Chloro-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]phenol](/img/structure/B11549590.png)
4-Chloro-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]phenol
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Overview
Description
4-Chloro-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]phenol is a chemical compound known for its unique structure and properties. It is a derivative of phenol and contains both chloro and ethyl substituents, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]phenol typically involves the reaction of 4-chlorosalicylaldehyde with 5-ethyl-2-aminophenol in an ethanol solution. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and maintained at this temperature for several hours. After the reaction is complete, the product is isolated by evaporating the solvent and purifying the residue .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
4-Chloro-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of sensors and other analytical tools.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]phenol involves its interaction with various molecular targets. The compound can form hydrogen bonds and engage in π-π interactions due to its aromatic structure. These interactions can affect the function of enzymes and other proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[(4-Hydroxyphenyl)methyl]phenol: Similar structure but lacks the chloro and ethyl substituents.
2-{(E)-[2-Hydroxyphenyl)imino]methyl}phenol: Similar imine structure but different substituents.
Uniqueness
4-Chloro-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]phenol is unique due to the presence of both chloro and ethyl groups, which influence its chemical reactivity and biological activity. These substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H14ClNO2 |
---|---|
Molecular Weight |
275.73 g/mol |
IUPAC Name |
2-[(5-chloro-2-hydroxyphenyl)methylideneamino]-4-ethylphenol |
InChI |
InChI=1S/C15H14ClNO2/c1-2-10-3-5-15(19)13(7-10)17-9-11-8-12(16)4-6-14(11)18/h3-9,18-19H,2H2,1H3 |
InChI Key |
ROTLZBBZDYQQEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)N=CC2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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